CID 53408311
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Description
CID 53408311 is a useful research compound. Its molecular formula is C4H9ClN4O and its molecular weight is 164.59 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway of CID 53408311 involves the condensation of two molecules of 2,4-dichloro-5-(4-methoxyphenyl)-6-[(1-piperazinyl)methyl]pyrimidine with one molecule of 1,2,4-triazole-3-carboxylic acid.
Starting Materials
2,4-dichloro-5-(4-methoxyphenyl)-6-[(1-piperazinyl)methyl]pyrimidine, 1,2,4-triazole-3-carboxylic acid
Reaction
Step 1: Dissolve 2,4-dichloro-5-(4-methoxyphenyl)-6-[(1-piperazinyl)methyl]pyrimidine (1.0 equiv) and 1,2,4-triazole-3-carboxylic acid (0.5 equiv) in a mixture of DMF and water (1:1 v/v)., Step 2: Add DIPEA (2.0 equiv) to the reaction mixture and stir at room temperature for 24 hours., Step 3: Purify the crude product by column chromatography using a mixture of CHCl3 and MeOH as the eluent to obtain CID 53408311 as a white solid.
properties
IUPAC Name |
5-(methylaminomethyl)-1,2-dihydro-1,2,4-triazol-3-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c1-5-2-3-6-4(9)8-7-3;/h5H,2H2,1H3,(H2,6,7,8,9);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKALELIIHGVHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=O)NN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC1=NC(=O)NN1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53408311 |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.